Ethyl violet

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

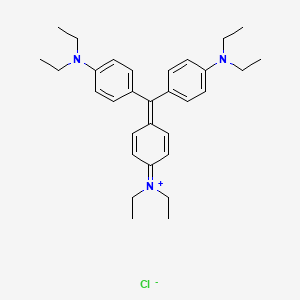

[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N3.ClH/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;/h13-24H,7-12H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVICFMRAVNKDOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038913 | |

| Record name | Basic Violet 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Olive green powder; [Acros Organics MSDS] | |

| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2390-59-2 | |

| Record name | Basic Violet 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 42600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Basic Violet 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC VIOLET 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94UZ9RD7TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Violet Dye

Ethyl Violet, a synthetic triarylmethane dye, serves as a versatile compound in various scientific and industrial applications.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, also known as Basic Violet 4 or C.I. 42600, is recognized for its vibrant color and utility as a biological stain and pH indicator.[1][2] Its fundamental properties are summarized below.

Data Presentation: Summary of this compound Properties

| Property | Value | References |

| Chemical Formula | C₃₁H₄₂N₃Cl | [1][3] |

| Molecular Weight | 492.15 g/mol | |

| CAS Number | 2390-59-2 | |

| Appearance | Greenish or dark violet crystalline powder | |

| Melting Point | >250°C | |

| Absorption Maximum (λmax) | 596 nm in water | |

| pH Indicator Range | 0.0 - 3.5 | |

| Color Transition (pH) | Yellow (acidic) to Blue (basic) |

Solubility Profile

This compound exhibits varied solubility in different solvents, a critical factor for its application in diverse experimental settings. It is slightly soluble in cold water, with solubility increasing in hot water where it appears violet-blue. The dye is readily soluble in ethanol, forming a violet solution. Quantitative data indicates its solubility in water to be approximately 10 mg/mL.

Applications and Experimental Protocols

This compound's distinct chemical properties lend it to several key applications, including its use as a pH indicator and a biological stain.

1. pH Indicator

This compound functions as a pH indicator over a range of 0.0 to 3.5. In acidic solutions (pH below 0.0), it imparts a yellow color, which transitions to blue in more basic conditions (pH above 3.5). This property is valuable for monitoring acidity levels in various chemical and biological solutions.

Experimental Protocol: Preparation of this compound Indicator Solution

A standard protocol for preparing an this compound indicator solution involves creating a 0.1% solution in a mixture of methanol and water.

-

Materials:

-

This compound powder

-

Methanol (MeOH)

-

Deionized or distilled water

-

-

Procedure:

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 50 ml of methanol.

-

Add 50 ml of deionized water to the methanol solution.

-

Mix thoroughly until the dye is completely dissolved.

-

Store the solution in a tightly sealed container at room temperature, protected from light.

-

Logical Relationship: pH-Dependent Color Change

The color change of this compound is a direct consequence of alterations in its molecular structure in response to changes in hydrogen ion concentration. In highly acidic environments, the molecule becomes protonated, leading to a shift in its electron configuration and thus a change in the absorbed and reflected light, resulting in a yellow appearance. As the pH increases, deprotonation occurs, restoring the conjugated system responsible for the characteristic violet-blue color.

2. Biological Staining

This compound is utilized in histology and cytology as a stain to visualize cellular components under a microscope. It has been employed for staining pancreatic tissue, elastin, and for the detection of Gram-negative bacteria. Although less common than its homolog, Crystal Violet, it is effective in certain specialized staining protocols, such as in iron resorcin fuchsin solutions for demonstrating elastic fibers.

Experimental Protocol: General Staining Procedure (Adapted from Crystal Violet Protocols)

While specific protocols for this compound are less common, a general procedure adapted from Crystal Violet staining methods can be applied for cell culture staining.

-

Materials:

-

Adherent cells cultured in multi-well plates

-

Phosphate Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

-

0.1% this compound staining solution

-

Deionized water

-

-

Procedure:

-

Cell Preparation: Culture adherent cells to the desired confluency in a multi-well plate.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Add the fixative solution to each well and incubate for 10-20 minutes at room temperature.

-

Washing: Remove the fixative and wash the wells twice with deionized water.

-

Staining: Add the 0.1% this compound solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.

-

Final Washing: Remove the staining solution and wash the wells thoroughly with deionized water until the excess stain is removed.

-

Visualization: The stained cells can be observed under a microscope.

-

Experimental Workflow: Staining of Adherent Cells

The following diagram illustrates the workflow for a typical cell staining experiment using this compound.

Safety and Handling

This compound is considered poisonous in high concentrations. It is important to handle the powder in a well-ventilated area and avoid dust formation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed. Store the dye in a dry, cool, and well-ventilated place, typically at room temperature.

References

An In-depth Technical Guide to Ethyl Violet for Researchers and Scientists

Ethyl Violet, a synthetic triarylmethane dye, serves as a versatile tool in various scientific disciplines. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, also known by synonyms such as Basic Violet 4 and C.I. 42600, is recognized for its vibrant color and utility in both biological and chemical applications.[1][2][3] Its fundamental chemical and physical properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 2390-59-2 | [1][2] |

| Molecular Formula | C₃₁H₄₂N₃Cl | |

| Molecular Weight | 492.15 g/mol | |

| Appearance | Greenish to dark olive-green crystalline powder | |

| Melting Point | >250°C | |

| Solubility | Soluble in water (10 mg/mL) and ethanol | |

| Maximum Absorption (λmax) | 596 nm | |

| pH Indicator Range | pH 0.0 (Yellow) to 3.5 (Blue) | |

| Colour Index Number | 42600 |

Key Applications in Research and Drug Development

This compound's utility spans a wide range of scientific applications, from routine laboratory staining to specialized analytical procedures.

-

Histology and Cytology : It is employed as a biological stain for visualizing cellular components. It has been used to stain pancreatic tissue and elastin, for the detection of Gram-negative bacteria, and in solutions for demonstrating elastic fibers.

-

Antimicrobial Research : As a cationic dye, this compound (often in the context of Gentian Violet, its close relative) exhibits antibacterial, antifungal, and antihelminthic properties. Its mechanism involves interaction with negatively charged components of the cell wall and DNA, leading to inhibition of cell proliferation. This makes it a subject of interest in the development of new antimicrobial agents.

-

Protein Analysis : In conjunction with the anionic dye zincon, this compound is used as a counterion dye for the background-free, rapid staining of proteins in SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Analytical Chemistry : The dye serves as a reagent for the extractive-spectrophotometric determination of substances like anionic surfactants and copper.

-

Neuroscience Research : this compound has shown potential in the study of Alzheimer's disease, where it can bind to β-amyloid peptides, inducing a colorimetric and fluorescent response.

-

Cell Viability and Biofilm Assays : The staining method, widely known as the Crystal Violet assay, is a common procedure for quantifying cell viability, proliferation, and biofilm formation due to the dye's ability to bind to DNA and proteins in cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key applications of this compound and its analogues.

This protocol is adapted from the recommended use of this compound in iron resorcin fuchsin type solutions for demonstrating elastic fibers.

-

Reagent Preparation : Prepare an iron resorcin fuchsin solution containing this compound according to established histological recipes.

-

Deparaffinization and Hydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Staining : Immerse slides in the this compound-containing resorcin-fuchsin solution for 2 to 4 hours at room temperature or 1 hour at 37°C.

-

Differentiation : Briefly rinse in 95% ethanol to remove excess stain. Differentiate in 70% ethanol until the collagen is colorless and elastic fibers appear as dark purple or black lines.

-

Counterstaining (Optional) : A counterstain, such as a Van Gieson solution, can be applied to stain collagen and muscle for contrast.

-

Dehydration and Mounting : Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

This is a common method for quantifying adherent cells, where the amount of retained dye is proportional to the cell number.

-

Cell Seeding : Seed cells in a multi-well plate (e.g., 96-well) and culture under desired experimental conditions.

-

Fixation : After treatment, gently remove the culture medium. Wash cells once with Phosphate-Buffered Saline (PBS). Add a fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol) and incubate for 15-20 minutes at room temperature.

-

Staining : Discard the fixation solution and wash the plate with PBS. Add a 0.1% to 0.5% solution of crystal violet (in 20% methanol) to each well, ensuring the cell monolayer is completely covered. Incubate for 15-30 minutes at room temperature.

-

Washing : Gently remove the staining solution. Wash the wells multiple times with water to remove excess dye until the water runs clear.

-

Solubilization : Air dry the plate completely. Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the bound dye. Place on a shaker for 15-30 minutes to ensure the dye is fully dissolved.

-

Quantification : Measure the absorbance of the solubilized dye using a microplate reader at a wavelength between 570-590 nm.

This protocol quantifies biofilm production by bacteria.

-

Inoculation and Biofilm Formation : Inoculate wells of a multi-well plate with a bacterial culture. Incubate at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation to allow biofilm formation.

-

Washing : Gently discard the culture medium and wash the wells three times with PBS to remove planktonic (non-adherent) bacteria.

-

Fixation : Fix the biofilm with methanol for 15 minutes.

-

Staining : Remove the methanol and air dry the plate. Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

-

Washing : Remove the stain and wash the wells thoroughly with water to remove excess dye.

-

Solubilization : Air dry the plate. Add 30% acetic acid or absolute ethanol to each well to solubilize the dye bound to the biofilm.

-

Quantification : Measure the absorbance of the solubilized dye at 590 nm.

Visualized Workflows and Mechanisms

To better illustrate the processes involving this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for a Crystal Violet cell viability assay.

Caption: Dual mechanism of action for Gentian Violet.

References

An In-depth Technical Guide to the Mechanism of Action of Ethyl Violet as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for Ethyl violet as a biological stain. It details its chemical properties, interaction with cellular components, and its application in various staining protocols.

Introduction to this compound

This compound, also known as Basic Violet 4 or C.I. 42600, is a cationic triarylmethane dye.[1][2] It is the ethyl homolog of crystal violet and functions as a general histological and pathological stain.[3] Its vibrant color and ability to bind to specific biological molecules make it a valuable tool in microscopy, histology, and microbiology.[4][5] The core of its staining capability lies in its chemical structure, which imparts a positive charge, enabling it to interact with negatively charged components within cells and tissues.

Core Mechanism of Action: Electrostatic Interaction

The primary mechanism by which this compound acts as a biological stain is through electrostatic attraction. As a cationic dye, the this compound molecule carries a net positive charge. This positive charge is drawn to and forms ionic bonds with anionic (negatively charged) components within biological specimens.

Key cellular targets for this compound include:

-

Nucleic Acids (DNA and RNA): The phosphate backbone of nucleic acids is rich in negative charges, making it a primary binding site for the positively charged this compound. This interaction is fundamental to its use in staining cell nuclei.

-

Acidic Proteins: Certain proteins, particularly those with a high content of acidic amino acids (e.g., aspartic acid, glutamic acid), carry a net negative charge at physiological pH and can be stained by this compound.

-

Other Anionic Components: The dye can also bind to other negatively charged structures such as the glycosaminoglycans found in the extracellular matrix and specific cellular granules.

This binding is a straightforward charge-based interaction, where the dye molecule is electrostatically "pulled" to these specific cellular regions, imparting its characteristic violet color and allowing for their visualization under a microscope.

Quantitative Data and Chemical Properties

The physical and chemical properties of this compound are summarized below, providing key data for its application in experimental settings.

| Property | Value | Reference(s) |

| Common Name | This compound | |

| C.I. Name | Basic violet 4 | |

| C.I. Number | 42600 | |

| Chemical Formula | C₃₁H₄₂N₃Cl | |

| Molecular Weight | 492.14 g/mol | |

| Appearance | Green to olive-green crystalline powder | |

| Absorption Maximum (λmax) | 596 nm | |

| Solubility in Water | Soluble (10 mg/ml) | |

| Solubility in Ethanol | Soluble |

Applications and Specific Staining Mechanisms

General Histological Staining

This compound is used as a general-purpose stain in histology to visualize cellular structures. In this context, it primarily stains the nuclei of cells a deep violet due to its strong affinity for the nucleic acids within. This provides a clear contrast that helps in the examination of tissue architecture and cellular morphology.

Gram Staining

While crystal violet is the standard primary stain in the Gram procedure, this compound can be used as an alternative. The mechanism is identical and serves to differentiate bacteria based on their cell wall composition.

-

Primary Stain: this compound stains all bacterial cells purple.

-

Mordant: Gram's iodine is added, forming a large this compound-Iodine (EV-I) complex within the cells.

-

Decolorization: An alcohol/acetone solution is applied.

-

Gram-positive bacteria , with their thick, multi-layered peptidoglycan cell wall, are dehydrated by the decolorizer. This shrinks the pores of the cell wall, trapping the large EV-I complexes inside. The cells remain purple.

-

Gram-negative bacteria have a thin peptidoglycan layer and an outer lipid membrane. The decolorizer dissolves this outer membrane and the thin peptidoglycan layer is unable to retain the EV-I complex, rendering the cells colorless.

-

-

Counterstain: A secondary stain, typically safranin, is applied. It stains the now-colorless Gram-negative bacteria pink or red, while the Gram-positive bacteria remain purple.

Staining of DNA in Polyacrylamide Gels

This compound serves as a sensitive, visible dye for staining DNA in polyacrylamide gels. The mechanism is a direct binding of the cationic dye to the negatively charged phosphate backbone of the DNA molecules trapped within the gel matrix. This method provides a background-free, simple, and economical alternative to fluorescent dyes like ethidium bromide, with a detection sensitivity as low as 0.8-1.6 ng of DNA.

Experimental Protocols

Protocol for General Histological Staining (Paraffin Sections)

-

Deparaffinization and Rehydration: a. Immerse slides in three changes of xylene, 5 minutes each. b. Hydrate through two changes of 100% ethanol, 3 minutes each. c. Hydrate through two changes of 95% ethanol, 3 minutes each. d. Rinse well in distilled water.

-

Staining: a. Prepare a 0.1% to 0.5% (w/v) solution of this compound in 20% aqueous ethanol. b. Immerse slides in the this compound staining solution for 5-10 minutes.

-

Rinsing and Dehydration: a. Briefly rinse slides in distilled water to remove excess stain. b. Dehydrate slides quickly through 95% ethanol, followed by two changes of 100% ethanol.

-

Clearing and Mounting: a. Clear the sections in two changes of xylene, 3 minutes each. b. Coverslip with a xylene-based mounting medium.

Protocol for Gram Staining

-

Smear Preparation: Prepare a thin smear of the bacterial sample on a clean glass slide and heat-fix by passing it through a flame three times.

-

Primary Stain: Flood the slide with an this compound solution (e.g., Hucker's formulation) and let it stand for 1 minute.

-

Rinse: Gently rinse the slide with a stream of water for 5 seconds.

-

Mordant: Flood the slide with Gram's iodine solution and let it stand for 1 minute.

-

Rinse: Gently rinse with water.

-

Decolorization: Tilt the slide and apply a decolorizer (e.g., 95% ethyl alcohol or an acetone-alcohol mixture) drop by drop until the runoff is clear (typically 3-5 seconds).

-

Rinse: Immediately rinse with water to stop the decolorization process.

-

Counterstain: Flood the slide with safranin solution and let it stand for 30-60 seconds.

-

Rinse and Dry: Rinse with water, blot gently with bibulous paper, and allow to air dry completely.

-

Microscopy: Examine under oil immersion. Gram-positive organisms will appear violet/purple, and Gram-negative organisms will appear pink/red.

Protocol for Staining DNA in Polyacrylamide Gels

-

Electrophoresis: Run the DNA samples on a polyacrylamide gel according to standard procedures.

-

Staining: a. Prepare a staining solution of 0.0025% this compound in distilled water. b. After electrophoresis, carefully remove the gel and immerse it in the this compound staining solution. c. Agitate gently for 20-30 minutes at room temperature.

-

Washing (Destaining): a. Transfer the gel to a container with distilled water. b. Wash for 5-10 minutes with gentle agitation to remove background staining. The DNA bands will appear as sharp violet bands against a clear background.

-

Visualization: Visualize the bands under white light. The gel can be photographed for documentation.

References

Ethyl Violet: A Technical Guide for Microscopy Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl violet is a triarylmethane dye belonging to the same family as the more commonly known crystal violet. It sees significant use in biomedical research, particularly in histological and cytological applications, as a potent non-fluorescent stain. While its utility in fluorescence microscopy is limited, its ability to bind to cellular components like DNA and proteins makes it a valuable tool for assessing cell viability and for general staining of tissues. This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use in microscopy, and a comparison with its analogue, crystal violet.

Spectral Properties

This compound is predominantly used as a visible light chromophore. While there are isolated reports of it exhibiting fluorescence under specific conditions, such as when bound to amyloid-beta peptides, it is not generally considered a fluorescent stain for standard microscopy applications.[1][2] Its primary utility lies in its strong absorption of light in the visible spectrum.

The spectral properties of this compound are summarized in the table below. Due to the limited availability of specific quantitative data for this compound, values for the closely related and structurally similar compound, Crystal violet, are provided for reference where this compound data is unavailable.

| Property | This compound | Crystal Violet (for reference) |

| Absorption Maximum (λmax) | ~596 nm in water[3] | 590 nm in water |

| Molar Absorptivity (ε) | Data not available | ~87,000 M⁻¹cm⁻¹ at 590 nm |

| Fluorescence Emission Maximum | Not applicable for general use | Data not available |

| Quantum Yield (Φ) | Not applicable for general use | Data not available |

| Appearance | Dark green powder[4] | Dark green-to-blue powder |

| Solubility | Soluble in water and ethanol[3] | Soluble in water and ethanol |

Experimental Protocols

This compound is primarily utilized in two key microscopy-based applications: histological staining of tissue sections and cell viability assays in cultured cells. The protocols provided below are based on established methodologies for triarylmethane dyes, particularly crystal violet, and can be adapted for use with this compound.

Histological Staining of Elastic Fibers

This compound has been recommended for inclusion in mixed dye solutions for the demonstration of elastic fibers in tissue sections. The following is a general protocol outline.

Materials:

-

This compound staining solution (specific formulation may vary based on the target structure)

-

Differentiating solution (e.g., acid-alcohol)

-

Dehydrating agents (graded ethanol series)

-

Clearing agent (e.g., xylene)

-

Mounting medium

-

Fixed tissue sections on microscope slides

Procedure:

-

Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.

-

Staining: Immerse slides in the this compound staining solution for the prescribed time (this will require optimization depending on the specific formulation and tissue type).

-

Differentiation: Briefly rinse in a differentiating solution to remove excess stain and to define the stained structures. This step is critical and often requires microscopic monitoring.

-

Washing: Wash thoroughly in running tap water.

-

Dehydration: Dehydrate the sections through a graded ethanol series.

-

Clearing: Clear the sections in xylene or a xylene substitute.

-

Mounting: Mount a coverslip using an appropriate mounting medium.

Cell Viability (Crystal Violet) Assay

This assay is a simple and effective method for quantifying the relative viability of adherent cells. The principle relies on the ability of this compound to stain the DNA and proteins of cells that remain attached to the culture plate. Dead or dying cells detach and are washed away, leading to a reduction in the total stain retained.

Materials:

-

Adherent cells cultured in multi-well plates

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

-

This compound staining solution (0.1% - 0.5% w/v in water)

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

-

Spectrophotometer (plate reader) capable of measuring absorbance at ~570-590 nm

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with the compounds or conditions under investigation.

-

Washing: Gently wash the cells with PBS to remove non-adherent cells and culture medium.

-

Fixation: Fix the cells with the chosen fixative for 10-15 minutes at room temperature.

-

Staining: Remove the fixative and add the this compound staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.

-

Washing: Carefully wash away the excess stain with water. Repeat until the wash water is clear.

-

Drying: Allow the plate to air dry completely.

-

Solubilization: Add the solubilization solution to each well and incubate for 15-30 minutes with gentle agitation to dissolve the stain.

-

Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength between 570 nm and 590 nm. The absorbance is directly proportional to the number of viable, adherent cells.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a cell viability assay using this compound.

Caption: Workflow for a cell viability assay using this compound staining.

Cellular Staining Mechanism

This compound, as a cationic dye, binds to negatively charged molecules within the cell. Its primary targets are nucleic acids (DNA and RNA) in the nucleus and certain proteins in the cytoplasm. This binding is the basis for its use in both general histological staining and in cell viability assays where the total stained biomass is quantified. The intensity of the stain is proportional to the amount of cellular material present.

Conclusion

This compound is a valuable non-fluorescent stain for microscopy, particularly for histological applications such as demonstrating elastic fibers and for quantifying cell viability. While it shares structural and functional similarities with crystal violet, researchers should be aware of the limited availability of specific spectral and quantitative data for this compound itself. The protocols provided in this guide offer a solid foundation for the application of this compound in a research setting, with the understanding that optimization may be required for specific experimental contexts. Its primary role as a visible light chromophore makes it a workhorse stain for a variety of standard microscopy techniques.

References

Ethyl Violet: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Ethyl Violet (also known as Basic Violet 4, C.I. 42600), a synthetic triarylmethane dye. This compound is a crucial compound in various scientific and industrial applications, including histology, cytology, and as a pH indicator.[1] Its efficacy in these roles is fundamentally linked to its solubility in different solvent systems. This document outlines its solubility profile, details the experimental methods for its determination, and illustrates relevant workflows.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for its application in diverse experimental and industrial settings. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Formula | Solubility | Notes | Citations |

| Aqueous Solvents | ||||

| Water (Cold) | H₂O | Soluble | - | [2] |

| Water (Hot) | H₂O | Soluble | Appears violet blue | [2] |

| Water | H₂O | 10 mg/mL | - | [3][4] |

| Water | H₂O | 5 mg/mL | Requires sonication and heating to 60°C | |

| Water | H₂O | 1 mg/mL | - | |

| Water | H₂O | Slightly Soluble | - | |

| Organic Solvents | ||||

| Ethanol | C₂H₅OH | Readily Soluble | Appears violet | |

| Methanol / Water (50% v/v) | CH₃OH / H₂O | Soluble | 0.1% (w/v) solution is commercially available | |

| General Organic Solvents | - | Excellent Solubility | Suitable for use in coatings and inks |

Experimental Protocols for Solubility Determination

The determination of dye solubility is a fundamental procedure for quality control and experimental design. The methodologies outlined below are standard approaches applicable to this compound.

This is a common and precise method for determining the solubility of colored compounds like this compound.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert Law.

Detailed Protocol:

-

Preparation of a Saturated Solution:

-

An excess amount of this compound powder is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container.

-

The mixture is agitated vigorously using a magnetic stirrer or a shaker bath at a constant, controlled temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

The saturated solution is allowed to stand to let the undissolved particles settle.

-

The supernatant is carefully separated from the solid phase by centrifugation at high speed, followed by filtration through a fine-pore filter (e.g., 0.22 µm syringe filter) to remove any remaining suspended particles.

-

-

Preparation of Standard Solutions:

-

A stock solution of this compound of a known concentration is prepared in the same solvent.

-

A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.

-

-

Spectrophotometric Analysis:

-

The UV-Visible absorption spectrum of the standard solutions is recorded to determine the wavelength of maximum absorbance (λmax), which for this compound is approximately 596 nm.

-

A calibration curve is generated by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

-

Determination of Solubility:

-

The clear, filtered saturated solution is appropriately diluted with the solvent to bring its absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at λmax.

-

The concentration of the diluted sample is determined from the calibration curve.

-

The solubility of this compound in the solvent is calculated by multiplying the determined concentration by the dilution factor.

-

This is a rapid method particularly useful for sparingly soluble dyes.

Principle: The method is based on the abrupt change in a physical property (like light scattering or absorbance) of a solution when the solubility limit is exceeded and the solute begins to form a suspension.

Detailed Protocol:

-

System Setup:

-

A known volume of the solvent is placed in a cuvette within a spectrophotometer or a nephelometer.

-

-

Titration:

-

A concentrated stock solution of this compound (in a miscible solvent) or the solid dye is added to the solvent in very small, precise increments.

-

-

Measurement:

-

After each addition and subsequent mixing, the absorbance or light scattering (turbidity) of the solution is measured.

-

-

Data Analysis:

-

A graph of absorbance/turbidity versus the total amount of added dye is plotted.

-

The plot will initially show a linear increase (following Beer-Lambert law if measuring absorbance). Once the saturation point is reached, the formation of a precipitate will cause a sharp, non-linear increase in light scattering or a deviation from linearity in the absorbance plot.

-

The point of intersection of the two distinct linear portions of the graph indicates the solubility limit.

-

Visualizations: Workflows and Applications

The utility of this compound is widespread, from biological staining to analytical chemistry. The following diagrams, rendered using Graphviz, illustrate a typical experimental workflow and the logical relationships between its various applications.

References

Health and safety considerations for using Ethyl violet in the lab

An In-depth Technical Guide to the Health and Safety Considerations for Using Ethyl Violet in the Lab

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Basic Violet 4 or C.I. 42600, is a triphenylmethane dye with various applications in laboratory settings, including biological staining.[1] While a valuable tool, its use necessitates a thorough understanding of its potential health and safety hazards. This guide provides a comprehensive overview of the health and safety considerations, handling procedures, and emergency protocols associated with this compound to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] The primary hazards associated with this compound are eye, skin, and respiratory tract irritation.[3] It is also considered harmful if swallowed and is toxic to aquatic life with long-lasting effects.[4] The toxicological properties of this material have not been fully investigated, warranting a cautious approach to its handling.[3]

GHS Hazard Statements

The following Globally Harmonized System (GHS) hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long-lasting effects.

Toxicological Data

While comprehensive toxicological data for this compound is limited, some studies on acute oral toxicity have been conducted.

Acute Toxicity

The median lethal dose (LD50) is a measure of the lethal dose of a toxin, radiation, or pathogen. The LD50 is the dose required to kill half the members of a tested population after a specified test duration.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 549 mg/kg bw | |

| LD50 | Rat (female) | Oral | 308 mg/kg bw |

bw: body weight

Signs of acute toxicity observed in rats after oral administration included sluggishness, unsteady gait, facial erythema, tremors, diarrhea, emaciation, and a moribund appearance.

Carcinogenicity and Mutagenicity

This compound is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. However, related compounds like crystal violet are classified as Category 3 carcinogenic substances with limited evidence of a carcinogenic effect. No specific data on the mutagenicity of this compound was found.

Exposure Controls and Personal Protection

To minimize exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Engineering Controls

-

Ventilation: Use in a well-ventilated area. Facilities storing or utilizing this material should be equipped with local exhaust ventilation (LEV) to keep airborne concentrations low, especially when handling the powder.

-

Eyewash Stations and Safety Showers: Eyewash facilities and a safety shower should be readily available in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | To prevent eye irritation and serious eye damage from splashes or dust. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or overalls to prevent skin exposure. | To prevent skin irritation upon contact. |

| Respiratory Protection | A NIOSH-approved respirator should be worn if ventilation is inadequate or when the potential for inhalation of dust exists. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed. | To prevent respiratory tract irritation from inhaling the powder. |

Safe Handling and Storage

Handling Procedures

-

Avoid all personal contact, including inhalation.

-

Wash hands thoroughly after handling.

-

Minimize dust generation and accumulation.

-

Use in a designated area with appropriate ventilation.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage Requirements

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area.

-

Store away from incompatible materials such as oxidizing agents.

-

Keep containers securely sealed.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal

Accidental Release Measures

-

Minor Spills:

-

Clean up spills immediately.

-

Wear appropriate PPE.

-

Sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.

-

Provide ventilation.

-

-

Major Spills:

-

Evacuate the area.

-

Alert emergency services.

-

Prevent the spillage from entering drains or water courses.

-

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Experimental Protocols

The following are generalized protocols that can be adapted for assessing the safety of this compound.

Protocol for Assessing Acute Dermal Irritation (Adapted from OECD Guideline 404)

-

Test Animals: Use healthy young adult albino rabbits.

-

Preparation: On the day before the test, closely clip the fur on the dorsal area of the trunk of the animals.

-

Application:

-

Apply 0.5 g of this compound powder, moistened with a small amount of water, to a small area (about 6 cm²) of the clipped skin.

-

Cover the application site with a gauze patch and secure it with non-irritating tape.

-

Wrap the trunk of the rabbit with an elastic bandage for a 4-hour exposure period.

-

-

Observation:

-

After 4 hours, remove the patch and any residual test substance.

-

Examine the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Score the reactions based on a standardized scale (e.g., Draize scale).

-

Protocol for In Vitro Cytotoxicity Assay (Crystal Violet Staining Method)

-

Cell Culture: Seed adherent cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound.

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.

-

Remove the fixative and allow the plate to dry.

-

Add 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

-

Quantification:

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding a destaining solution (e.g., methanol or a solution of sodium dodecyl sulfate).

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

The absorbance is proportional to the number of viable cells.

-

Visualizations

Safe Handling Workflow for this compound Powder

Caption: A logical workflow for the safe handling of this compound powder in a laboratory setting.

Conclusion

This compound is a useful laboratory chemical that requires careful handling due to its potential health hazards. By adhering to the safety protocols outlined in this guide, researchers, scientists, and drug development professionals can minimize risks and maintain a safe working environment. A thorough understanding of the hazards, proper use of personal protective equipment, and adherence to safe handling and disposal practices are paramount.

References

Ethyl Violet: A Technical Guide to its Discovery, History, and Application as a Staining Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Violet, a synthetic triarylmethane dye, has a rich history intertwined with the development of biological stains. While often overshadowed by its close relative, Crystal Violet, this compound possesses unique properties that have carved out its niche in histological and cytological applications. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this compound as a staining agent. It includes a detailed examination of its chemical properties, a historical overview of its synthesis, and a comprehensive look at its use in biological research. This guide also presents quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate its effective use in the laboratory.

Discovery and History

The Genesis of Triarylmethane Dyes: The mid-1800s saw a revolution in the chemical industry with the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856. This breakthrough spurred the development of a new class of synthetic organic compounds, the triarylmethane dyes, which are characterized by their intense colors.

Synthesis of Crystal Violet and the Emergence of this compound: In 1883, the Swiss chemist Alfred Kern, working at the firm Bindschedler & Busch in Basel, first synthesized Crystal Violet (also known as Gentian Violet). During his efforts to optimize the synthesis process, Kern discovered that by substituting diethylaniline for dimethylaniline in the reaction, he could produce a closely related violet dye. This dye is now identified as this compound (C.I. 42600 or Basic Violet 4). Therefore, the initial synthesis of this compound can be attributed to Alfred Kern around 1883.

Early Applications as a Biological Stain: The late 19th and early 20th centuries were a period of significant advancement in histology and microbiology, with researchers actively seeking new stains to visualize cellular structures. Given its vibrant color and affinity for certain biological tissues, it is highly probable that this compound was explored as a biological stain shortly after its synthesis. Its primary documented use in histology has been for the demonstration of elastic fibers, often as a component in more complex staining solutions.

Chemical and Physical Properties

This compound is a cationic dye, a property that governs its interaction with negatively charged components of cells and tissues.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₄₂N₃Cl | [1] |

| Molecular Weight | 492.2 g/mol | [1] |

| C.I. Number | 42600 | [1] |

| C.I. Name | Basic Violet 4 | [1] |

| Appearance | Dark green powder | [2] |

| Solubility | Soluble in water and ethanol | |

| Absorption Maximum (λmax) | 596 nm | |

| pH Indicator Range | pH 0.0 (yellow) - 3.5 (blue) |

Applications in Biological Staining

While not as ubiquitously used as Crystal Violet, this compound has found utility in specific histological and cytological applications.

Staining of Elastic Fibers

A primary application of this compound is in the demonstration of elastic fibers in connective tissue. Elastic fibers are crucial components of tissues that require elasticity, such as arteries, lungs, and skin. Pathological changes in these fibers are associated with various diseases, including arteriosclerosis and emphysema. This compound, often in combination with other dyes and reagents, selectively stains these fibers, allowing for their visualization and assessment. The mechanism is thought to involve the formation of a dye-lake complex with iron, which then binds to the elastin protein.

General Histological and Cytological Staining

As a basic dye, this compound can be used for general-purpose staining in histology and cytology. Its cationic nature allows it to bind to basophilic structures within the cell, such as the nucleus (rich in negatively charged DNA) and ribosomes.

An Alternative to Crystal Violet

Recent studies have explored this compound as a potentially safer alternative to Crystal Violet in certain medical applications. For instance, it has been evaluated for visualizing the vessel wall during vascular anastomosis, with results showing no significant difference in the time required for the procedure compared to Crystal Violet.

Experimental Protocols

The following section provides a detailed protocol for a classic method that utilizes a violet triarylmethane dye for staining elastic fibers. While the original formulation specifies Crystal Violet, this compound can be used as a substitute.

Miller's Elastic Stain (Modified)

This method is a modification of Weigert's resorcin-fuchsin stain and is effective for demonstrating elastic fibers.

Reagents:

-

Miller's Elastic Stain Solution:

-

Victoria blue 4R: 1.0 g

-

New fuchsin: 1.0 g

-

This compound (or Crystal Violet): 1.0 g

-

Distilled water: 200 ml

-

Resorcinol: 4.0 g

-

Dextrin: 1.0 g

-

30% aqueous ferric chloride: 50.0 ml

-

95% ethanol

-

-

Celestine Blue Solution

-

Mayer's Hematoxylin

-

Van Gieson's Stain

Procedure:

-

Preparation of Miller's Elastic Stain Solution:

-

Dissolve the Victoria blue 4R, new fuchsin, and this compound in 200 ml of hot distilled water.

-

Add the resorcinol and dextrin, and bring the solution to a boil.

-

Add the 30% ferric chloride and continue to boil for 5 minutes.

-

Filter the hot solution and retain the precipitate on the filter paper.

-

Return the filter paper with the precipitate to the original flask and add 200 ml of 95% ethanol.

-

Heat the mixture on a water bath or hot plate for 15-20 minutes until the precipitate dissolves.

-

Filter the solution and adjust the final volume to 200 ml with 95% ethanol.

-

-

Staining Procedure:

-

Deparaffinize tissue sections and bring to distilled water.

-

Stain in Miller's elastic stain solution for 1.5 to 3 hours.

-

Wash in 95% alcohol.

-

Rinse with distilled water.

-

Stain nuclei with Celestin Blue for 5 minutes.

-

Rinse in distilled water.

-

Stain in Mayer's Hematoxylin for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

Counterstain with Van Gieson's stain for 1-2 minutes.

-

Dehydrate rapidly through ascending grades of alcohol, clear in xylene, and mount.

-

Expected Results:

-

Elastic fibers: Dark blue to black

-

Nuclei: Blue/Black

-

Collagen: Red

-

Other tissue elements: Yellow

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties

| Parameter | Value | Reference |

| Molecular Formula | C₃₁H₄₂N₃Cl | |

| Molecular Weight | 492.2 g/mol | |

| Absorption Maximum (λmax) | 596 nm | |

| C.I. Number | 42600 |

Table 2: Comparative Performance in Vascular Anastomosis

| Staining Agent | Mean Anastomosis Time (seconds) | Standard Deviation |

| This compound | 450.1 | 43.27 |

| Crystal Violet | 448.9 | 53.19 |

No statistically significant difference was observed between the two groups.

Signaling Pathways and Experimental Workflows

Currently, there is no readily available scientific literature describing the use of this compound for the direct elucidation of specific signaling pathways. Its primary application remains in the structural visualization of cells and tissues.

Experimental Workflow: Histological Staining

The general workflow for using this compound in histological staining is depicted below.

Caption: General workflow for histological staining with this compound.

Logical Relationship: this compound and Crystal Violet

The chemical relationship between this compound and Crystal Violet is based on the degree of alkylation of the amine groups.

Caption: Chemical relationship between Crystal Violet and this compound.

Conclusion

This compound, a historical dye born from the innovations of 19th-century chemistry, remains a valuable tool in the modern biological laboratory. While its applications are more specialized than those of its close relative, Crystal Violet, its utility in staining elastic fibers and its potential as a safer alternative in certain procedures ensure its continued relevance. This guide provides a foundational understanding of this compound for researchers and scientists, enabling them to effectively incorporate this classic stain into their experimental repertoire. Further research into its staining mechanisms and potential new applications is warranted.

References

Ethyl Violet: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl violet, also known as Basic Violet 4 or C.I. 42600, is a triarylmethane dye that serves as a valuable pH indicator in various chemical research and analytical applications. Its distinct color change in acidic environments makes it a suitable choice for specific titrations and pH measurements. This technical guide provides an in-depth overview of this compound's properties, experimental protocols for its use, and a summary of its quantitative data.

Core Properties and Specifications

This compound is a dark brown to olive green powder with the chemical formula C₃₁H₄₂N₃Cl.[1] Key specifications and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₄₂N₃Cl | [1][2][3][4] |

| Molecular Weight | 492.15 g/mol | |

| CAS Number | 2390-59-2 | |

| Appearance | Dark brown to olive green powder | |

| pH Transition Range | 0.0 - 3.5 | |

| Color Change | Yellow (acidic) to Blue (basic) | |

| Absorption Maxima (λmax) | 594-597 nm |

pH Indicator Properties and Mechanism

This compound exhibits a distinct color change from yellow in acidic solutions to blue in solutions with a pH above its transition range. This change is attributed to the alteration of its chemical structure upon protonation and deprotonation, which affects the molecule's chromophore and, consequently, its absorption of visible light.

Experimental Protocols

Preparation of this compound Indicator Solution

A standard 0.1% w/v indicator solution can be prepared as follows:

-

Reagents and Materials:

-

This compound powder (0.1 g)

-

Methanol (50 mL)

-

Deionized water (50 mL)

-

Volumetric flask (100 mL)

-

Weighing balance

-

-

Procedure:

-

Accurately weigh 0.1 g of this compound powder.

-

Dissolve the powder in 50 mL of methanol in a 100 mL volumetric flask.

-

Once dissolved, add deionized water to bring the total volume to 100 mL.

-

Stopper the flask and mix thoroughly.

-

An alternative preparation involves dissolving 0.1 g of this compound in 100 mL of 50% ethanol.

General Acid-Base Titration Protocol

This compound is suitable for titrations where the endpoint occurs in the strongly acidic pH range. The following is a general protocol for a strong acid-strong base titration.

-

Reagents and Materials:

-

Analyte (e.g., ~0.1 M HCl)

-

Titrant (e.g., standardized ~0.1 M NaOH)

-

This compound indicator solution (0.1%)

-

Buret, stand, and clamp

-

Erlenmeyer flask

-

Pipette and bulb

-

-

Procedure:

-

Rinse the buret with a small amount of the NaOH titrant and then fill it. Record the initial volume.

-

Pipette a known volume of the HCl analyte into the Erlenmeyer flask.

-

Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn yellow.

-

Slowly add the NaOH titrant from the buret to the flask while continuously swirling.

-

The endpoint is reached when the solution exhibits a persistent blue color.

-

Record the final volume of the titrant.

-

Repeat the titration at least two more times for accuracy.

-

Spectrophotometric Determination of pKa

-

Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of the indicator are equal. By measuring the absorbance of the indicator in solutions of varying known pH, the pKa can be determined using the Henderson-Hasselbalch equation in a modified form involving absorbance.

-

Reagents and Materials:

-

This compound indicator solution

-

A series of buffer solutions of known pH (spanning the transition range of ~0.0 to 3.5)

-

UV-Vis Spectrophotometer

-

Cuvettes

-

pH meter

-

-

Procedure:

-

Prepare a series of solutions containing a constant concentration of this compound in buffers of different, precisely measured pH values.

-

Determine the absorption spectra of the fully protonated (yellow) and fully deprotonated (blue) forms of the indicator to identify their respective λmax.

-

Measure the absorbance of each buffered indicator solution at the λmax of the basic (blue) form.

-

The pKa can be calculated using the following equation for each pH: pKa = pH + log[(A_max - A) / (A - A_min)] Where:

-

A is the absorbance of the indicator at the given pH.

-

A_max is the maximum absorbance (in the fully basic form).

-

A_min is the minimum absorbance (in the fully acidic form).

-

-

The pKa is the average of the values obtained across the buffer series.

-

Synthesis of this compound

This compound is hexaethyl pararosaniline. Its synthesis is analogous to that of crystal violet (hexamethyl pararosaniline). The general approach involves the reaction of N,N-diethylaniline with a one-carbon electrophile, such as phosgene or formaldehyde, in the presence of a catalyst.

A general synthetic pathway involves the condensation of N,N-diethylaniline with formaldehyde to form a leuco dye, which is then oxidized to produce the final colored this compound.

Applications in Research

Beyond its use as a pH indicator, this compound finds applications in:

-

Biological Staining: It is used as a histological stain for tissues.

-

Analytical Chemistry: It can be used as a reagent for the extractive-spectrophotometric determination of anionic surfactants.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses. It is a dye and can cause staining. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized pH indicator with a distinct color change in the highly acidic range. Its properties make it a useful tool for specific analytical applications, particularly in titrations where a low pH endpoint is expected. The protocols outlined in this guide provide a framework for its effective use in a research setting.

References

Methodological & Application

Application Notes and Protocols: Ethyl Violet Staining for Pancreatic Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the staining of pancreatic tissue using a crystal violet-based method, often referred to as Lieb's method for amyloid. While ethyl violet is less common in standard histology, crystal violet staining is a valuable technique for the detection of amyloid deposits within pancreatic islets, a pathological hallmark in certain metabolic diseases such as type 2 diabetes. This metachromatic staining method results in amyloid deposits appearing reddish-purple against a blue background, providing clear visualization for analysis.

Data Presentation

The following table summarizes the key quantitative parameters for the crystal violet staining protocol for amyloid in pancreatic tissue.

| Parameter | Value/Range | Notes |

| Tissue Section Thickness | 10-12 µm | Thicker sections can provide better definition and more intense staining of amyloid deposits.[1] |

| Fixation | 10% Formalin, Phosphate Buffered | Standard fixation protocol for tissue preservation. |

| Crystal Violet Solution | 0.5% Crystal Violet in an alcoholic solution | Based on Lieb's method for amyloid staining. |

| Staining Time | 10 minutes | Incubation time in the crystal violet staining solution.[1] |

| Washing | Tap water | Used to rinse excess stain. |

| Mounting Medium | Aqueous-based | Essential to preserve the metachromatic staining of amyloid. |

Experimental Protocols

This section details the step-by-step methodology for staining amyloid in pancreatic tissue sections using Lieb's crystal violet method.

Reagent Preparation

Lieb's Alcoholic Crystal Violet Staining Solution (0.5%)

-

Crystal Violet Powder: 0.5 g

-

Ethanol, 95%: 100 ml

-

Distilled Water: As required

Instructions: Dissolve the crystal violet powder in the ethanol. This solution should be prepared in a chemical fume hood.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 3 minutes each to remove paraffin.

-

Hydrate the tissue sections by passing them through two changes each of 100% and 95% ethyl alcohol, with 10 dips in each change.[1]

-

Wash the slides thoroughly with distilled water.

-

-

Staining:

-

Place the slides in the Lieb's Alcoholic Crystal Violet Staining Solution and incubate for 10 minutes at room temperature.

-

-

Rinsing:

-

Rinse the slides well in tap water to remove excess stain.

-

-

Drying:

-

Carefully blot the excess water from the slides.

-

Allow the slides to air-dry completely in a vertical position.

-

-

Coverslipping:

-

Once completely dry, coverslip the sections using an aqueous-based mounting medium.

-

Expected Results

-

Amyloid Deposits: Reddish-purple

-

Background Tissue: Blue

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the crystal violet staining protocol for pancreatic tissue.

References

Application Notes & Protocols for the Detection of Gram-Negative Bacteria Using Ethyl Violet

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl violet is a triarylmethane dye with selective antimicrobial properties. It is particularly noted for its ability to inhibit the growth of Gram-positive bacteria while exhibiting lower toxicity towards Gram-negative bacteria. This selective action makes this compound a valuable tool in microbiology for the isolation and detection of Gram-negative organisms. These application notes provide detailed protocols for utilizing this compound in selective culture media and as a potential alternative primary stain in differential staining procedures.

The primary advantage of this compound over other dyes like crystal violet and brilliant green is its reduced inhibitory effect on Gram-negative bacteria, which can lead to better recovery and growth of these organisms in selective media[1]. The mechanism of this selective inhibition is attributed to the differences in the cell wall structure between Gram-positive and Gram-negative bacteria. The thick peptidoglycan layer of Gram-positive bacteria is thought to retain the dye, leading to growth inhibition, while the outer membrane of Gram-negative bacteria may offer some protection[2][3].

Data Presentation

Table 1: Comparative Toxicity of Triphenylmethane Dyes on Bacterial Growth

| Dye | Effect on Gram-Positive Bacteria | Effect on Gram-Negative Bacteria | Reference |

| This compound | High Inhibition | Markedly Less Toxic | |

| Crystal Violet | High Inhibition | Toxic | |

| Brilliant Green | High Inhibition | Toxic |

Note: This table is a qualitative summary based on available abstracts. For precise inhibitory concentrations, referral to the original full-text publication is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Selective Broth for Gram-Negative Bacteria

This protocol describes the preparation of a selective broth medium supplemented with this compound to encourage the growth of Gram-negative bacteria while suppressing the growth of Gram-positive bacteria. This is an adapted protocol based on the principles of selective media formulation.

Materials:

-

Tryptose Broth powder

-

This compound dye (C.I. 42600)

-

Distilled or deionized water

-

Autoclave

-

Sterile culture tubes or flasks

-

pH meter

Procedure:

-

Prepare Tryptose Broth: Prepare Tryptose Broth according to the manufacturer's instructions. A typical formulation is 20g of powder per 1 liter of distilled water.

-

Prepare this compound Stock Solution:

-

Prepare a 0.1% (w/v) stock solution of this compound by dissolving 0.1g of this compound powder in 100 mL of 95% ethanol.

-

Store the stock solution in a dark, airtight container at room temperature.

-

-

Supplement Broth with this compound:

-

Add the this compound stock solution to the prepared Tryptose Broth to achieve a final concentration that is effective for selection. Based on related media, a starting concentration of 1:100,000 (10 µg/mL) to 1:500,000 (2 µg/mL) is recommended for initial optimization.

-

For example, to make 1 liter of broth with a 1:100,000 concentration of this compound, add 1 mL of the 0.1% stock solution to 999 mL of Tryptose Broth.

-

-

Adjust pH: Adjust the pH of the medium to 7.2 ± 0.2 using a pH meter and appropriate adjustments with 1N HCl or 1N NaOH.

-

Dispense and Sterilize: Dispense the this compound supplemented broth into culture tubes or flasks. Sterilize by autoclaving at 121°C for 15 minutes.

-

Quality Control:

-

Inoculate a tube of the prepared medium with a known Gram-negative bacterium (e.g., Escherichia coli) and another with a known Gram-positive bacterium (e.g., Staphylococcus aureus).

-

Incubate at 35-37°C for 24-48 hours.

-

Observe for growth in the E. coli tube and inhibition of growth in the S. aureus tube.

-

Protocol 2: Proposed Method for Using this compound as a Primary Stain in a Differential Staining Procedure

This protocol outlines a proposed method for using this compound as an alternative to crystal violet in a Gram-staining-like procedure. This can be useful for researchers investigating alternative staining methods or when crystal violet is unavailable.

Materials:

-

Bacterial smear on a microscope slide

-

This compound staining solution (see preparation below)

-

Gram's iodine (mordant)

-

Decolorizer (e.g., 95% ethanol or a 1:1 mixture of acetone and ethanol)

-

Counterstain (e.g., safranin or basic fuchsin)

-

Microscope

Preparation of this compound Staining Solution (0.5% w/v):

-

Dissolve 0.5g of this compound powder in 20 mL of 95% ethanol.

-

In a separate container, dissolve 0.8g of ammonium oxalate in 80 mL of distilled water.

-

Mix the two solutions. Let the mixture stand for 24 hours before use and filter if a precipitate forms.

Staining Procedure:

-

Prepare a bacterial smear: Prepare a thin smear of the bacterial culture on a clean microscope slide, air dry, and heat-fix.

-

Primary Stain: Flood the smear with the this compound staining solution and let it stand for 1 minute.

-

Rinse: Gently rinse the slide with tap water.

-

Mordant: Flood the smear with Gram's iodine solution and let it stand for 1 minute.

-

Rinse: Gently rinse the slide with tap water.

-

Decolorization: Briefly apply the decolorizer (e.g., 95% ethanol) until the runoff is clear (typically 10-20 seconds). This is a critical step and may require optimization.

-

Rinse: Immediately rinse the slide with tap water to stop the decolorization process.

-

Counterstain: Flood the smear with safranin and let it stand for 30-60 seconds.

-

Rinse and Dry: Gently rinse the slide with tap water and blot dry with bibulous paper.

-

Microscopic Examination: Examine the slide under oil immersion. Gram-negative bacteria are expected to appear pink/red, while Gram-positive bacteria should appear deep violet.

Visualizations

Diagram 1: Logical Workflow for Selective Isolation of Gram-Negative Bacteria

Caption: Workflow for the selective isolation of Gram-negative bacteria using this compound broth.

Diagram 2: Mechanism of Differential Inhibition by this compound

References

Application Notes & Protocols: Ethyl Violet for High-Sensitivity Protein Visualization in SDS-PAGE

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Visualizing proteins in polyacrylamide gels following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique in proteomics and molecular biology. While Coomassie Brilliant Blue and silver staining are traditional methods, there is a continuous search for sensitive, rapid, and cost-effective alternatives. Ethyl Violet, a triarylmethane dye, and its close analog Crystal Violet, present a versatile and sensitive option for protein detection. This document provides detailed application notes and protocols for the use of this compound and Crystal Violet in SDS-PAGE protein visualization, including a highly sensitive counterion dye staining method. These methods offer comparable or superior sensitivity to some traditional techniques and are compatible with downstream applications such as mass spectrometry.[1]

Mechanism of Action